molecular formula C16H17N5O B7910711 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Cat. No.: B7910711
M. Wt: 295.34 g/mol
InChI Key: CHVMLVXUCBFGOM-UHFFFAOYSA-N
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Description

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a quinazoline moiety, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6,8-trimethylquinazoline-2-amine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce amine derivatives.

Scientific Research Applications

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
  • 4-methyl-6-phenylpyrimidin-2-yl-(4,6,8-trimethylquinazolin-2-yl)amine

Uniqueness

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a pyrimidine and quinazoline ring system makes it particularly versatile for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-8-5-9(2)14-12(6-8)11(4)18-16(20-14)21-15-17-10(3)7-13(22)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVMLVXUCBFGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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